molecular formula C18H16ClN B12536997 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline CAS No. 821770-49-4

6-Chloro-2-ethyl-3-methyl-4-phenylquinoline

Cat. No.: B12536997
CAS No.: 821770-49-4
M. Wt: 281.8 g/mol
InChI Key: PSTUCEGOSPIXRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Chloro-2-ethyl-3-methyl-4-phenylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethyl-3-methyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

821770-49-4

Molecular Formula

C18H16ClN

Molecular Weight

281.8 g/mol

IUPAC Name

6-chloro-2-ethyl-3-methyl-4-phenylquinoline

InChI

InChI=1S/C18H16ClN/c1-3-16-12(2)18(13-7-5-4-6-8-13)15-11-14(19)9-10-17(15)20-16/h4-11H,3H2,1-2H3

InChI Key

PSTUCEGOSPIXRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C

Origin of Product

United States

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